2-Amino-indan-5-carboxylic acid methyl ester hydrochloride
Description
Historical Development of Aminoindan Derivatives
The aminoindan chemical scaffold first gained prominence in the late 20th century through investigations into psychostimulant analogs. Early derivatives like 2-aminoindan (2-AI) were studied for their monoamine-releasing properties, acting as substrates for dopamine (DAT) and norepinephrine (NET) transporters. The introduction of carboxylic acid esters, such as methyl esters at the 5-position, emerged as a strategic modification to enhance solubility and synthetic versatility. This innovation allowed researchers to bypass the instability of free carboxylic acids while retaining reactivity for subsequent amidation or reduction reactions.
The hydrochloride salt form of 2-amino-indan-5-carboxylic acid methyl ester became particularly valuable in peptide-mimetic synthesis, where its improved crystallinity facilitated purification and characterization. Historical patent analyses reveal a surge in protected aminoindan derivatives between 2005–2015, driven by their applications in protease inhibitor development and allosteric modulator design.
Position within the Aminoindan Chemical Taxonomy
2-Amino-indan-5-carboxylic acid methyl ester hydrochloride occupies a distinct niche in aminoindan chemistry due to its dual functionalization pattern. The table below contrasts its structural features with related compounds:
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2-Aminoindan (2-AI) | H at C5, H at C2 | C9H11N | Primary amine |
| MDAI (5,6-methylenedioxy-2-aminoindan) | Methylenedioxy at C5-C6 | C10H11NO2 | Amine, cyclic ether |
| Target Compound | COOCH3 at C5, NH2·HCl at C2 | C11H14ClNO2 | Methyl ester, hydrochloride salt |
This substitution pattern enables simultaneous electrophilic (ester) and nucleophilic (amine) reactivity, making the compound particularly useful in tandem annulation reactions. The hydrochloride salt further enhances stability during storage and handling compared to free-base aminoindan derivatives.
Significance in Aminoindane Research Landscape
The compound’s synthetic utility is underscored by three key applications:
- Peptide Backbone Modifications : Its rigid indan core serves as a conformationally restricted proline analog in peptidomimetic design, reducing metabolic degradation while maintaining target binding affinity.
- Transporter Probe Development : Structural similarities to monoamine-releasing agents enable its use in mapping serotonin (SERT) and norepinephrine (NET) transporter binding pockets.
- Chiral Pool Synthesis : The bicyclic framework provides a stereogenic center for asymmetric catalysis, particularly in Pictet-Spengler reactions to access tetrahydroisoquinoline derivatives.
Recent studies have leveraged its methyl ester group for click chemistry applications, with the carbonyl oxygen participating in Huisgen cycloadditions when converted to azide intermediates.
Current Research Trends and Gaps
Ongoing investigations focus on three primary areas:
1.4.1. Synthetic Methodology Optimization
Advances in silane-mediated esterification, as demonstrated by trimethylchlorosilane (TMSCl)/methanol systems, have improved yields to 85–92% for aminoindan methyl esters. However, challenges remain in achieving enantiopure synthesis without costly chiral stationary phases.
1.4.2. Structure-Activity Relationship (SAR) Studies
Preliminary transporter affinity assays indicate that 5-carboxylic ester substitution reduces DAT/NET activity compared to parent 2-AI while enhancing SERT interactions. Quantitative SAR models are needed to predict how ester chain length affects blood-brain barrier permeability.
1.4.3. Computational Modeling Advances
Density functional theory (DFT) calculations of the compound’s protonation states reveal preferential N2-H+ stabilization in aqueous environments, explaining its enhanced solubility versus non-salt forms. Machine learning approaches are now being applied to predict novel derivatives with optimized pharmacokinetic profiles.
Critical research gaps include:
- Lack of in vivo metabolic stability data for the methyl ester moiety
- Limited exploration of its potential as a metal-chelating agent via the amino-carboxylate system
- Absence of comparative studies with ethyl or benzyl ester analogs
The table below summarizes key synthetic applications documented in recent literature:
Properties
IUPAC Name |
methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8;/h2-4,10H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTWLZCJJYQAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(C2)N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824073-30-4 | |
| Record name | methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-indan-5-carboxylic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the amino acid is reacted with methanol under controlled conditions. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-indan-5-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
2-Amino-indan-5-carboxylic acid methyl ester hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is studied for its potential biological activities, including antiviral and anticancer properties. The compound is also investigated for potential therapeutic effects in treating various diseases and in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation This reaction uses oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction This reaction uses reducing agents like sodium borohydride.
- Substitution Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
- Oxidation Potassium permanganate in an acidic medium.
- Reduction Sodium borohydride in methanol.
- Substitution Halogenating agents such as thionyl chloride.
Major Products Formed:
- Oxidation Formation of carboxylic acids or ketones.
- Reduction Formation of alcohols or amines.
- Substitution Formation of substituted indane derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-indan-5-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares key functional motifs with several methyl ester hydrochlorides and indan/benzene derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity :
- The target compound uses an indan scaffold, whereas others like the benzimidazole derivative (TRC-A611370) feature fused aromatic systems, which may confer distinct binding affinities in biological systems .
- The yohimbane-derived compound () has a complex polycyclic structure associated with alkaloid pharmacology .
Halogenation: The bromo-substituted analog () may exhibit altered reactivity (e.g., slower metabolism) compared to the non-halogenated target compound. Ester Variation: Methyl esters (target compound) vs. ethyl esters (TRC-A611370) influence lipophilicity and metabolic stability. Ethyl esters typically prolong half-life due to slower hydrolysis .
Pharmacological Implications: The yohimbane derivative () is structurally related to yohimbine, a known α₂-adrenergic receptor antagonist, suggesting possible CNS activity in analogs.
Biological Activity
2-Amino-indan-5-carboxylic acid methyl ester hydrochloride is a compound derived from indane, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its indane structure, featuring an amino group and a carboxylic acid methyl ester. The synthesis typically involves the esterification of the corresponding amino acid with methanol, often using catalysts like trimethylchlorosilane to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and viral infections.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indane derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations . The compound's mechanism may involve the inhibition of critical cellular pathways that lead to cancer cell proliferation.
Antiviral Activity
Preliminary studies suggest potential antiviral properties for this compound. The compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle. However, detailed investigations are required to elucidate these mechanisms fully.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-indan-5-carboxylic acid methyl ester | Indane structure with amino and carboxyl groups | Potential anticancer and antiviral effects |
| 2-Amino-indan-2-carboxylic acid methyl ester | Similar structure but different position of carboxyl group | Less studied; potential for similar activities |
| Indole derivatives | Different core structure | Known for diverse biological activities |
The structural differences among these compounds contribute to variations in their biological activities and reactivity patterns.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of related indane derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : Flow cytometry assays demonstrated that compounds similar to this compound could induce apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Q & A
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles, assay conditions (e.g., pH, co-solvents), or cell line variability. Cross-validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies). Re-synthesize the compound under standardized conditions and perform batch-to-batch reproducibility tests .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for bioavailability and tissue distribution studies. Administer via IV (for clearance calculations) and oral routes (for absorption efficiency). Plasma stability assays should precede in vivo work to assess ester hydrolysis. LC-MS/MS quantifies parent compound and metabolites in biological matrices .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer : Design analogs with modifications at the 5-carboxylic acid (e.g., amides vs. esters), indan ring substitution (e.g., halogens, methoxy groups), and amino group alkylation. Use computational tools (molecular docking, QSAR) to prioritize targets. Validate predictions with in vitro IC₅₀ assays .
Q. What strategies mitigate instability of the ester group in biological matrices?
- Methodological Answer : Prodrug approaches (e.g., tert-butyl esters) or formulation in lipid-based nanoparticles reduce hydrolysis. Alternatively, replace the ester with a bioisostere (e.g., carbamate) while retaining activity. Pre-formulation studies in simulated gastric fluid (SGF) and plasma guide optimization .
Q. How can metabolite identification be streamlined for this compound?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze via high-resolution LC-MS. Fragment ion patterns (MS/MS) and isotope labeling aid in structural elucidation. Compare with synthetic standards for major metabolites (e.g., hydrolyzed carboxylic acid). Consider CYP450 inhibition/induction assays to identify metabolic enzymes involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

